![molecular formula C17H13N3OS B2626535 (E)-3-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide CAS No. 1815599-66-6](/img/structure/B2626535.png)
(E)-3-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide, also known as PTZTP, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Heterocyclic Chemistry and Complex Formation
A comprehensive review explores the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, detailing their preparation procedures, properties in different protonated or deprotonated forms, and complex compounds. This work also highlights their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, suggesting potential areas for future investigations (Boča, Jameson, & Linert, 2011).
Synthesis and Selectivity of Inhibitors
The design, synthesis, and activity studies of compounds with a tri- and tetra-substituted imidazole scaffold are reviewed. These compounds are known as selective inhibitors of the p38 mitogen-activated protein kinase, crucial for proinflammatory cytokine release. The review discusses their interaction with ATP pockets and the introduction of side chains for enhanced inhibitory activity and selectivity (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Role in Autophagy and Drug Design
Plasmodium falciparum autophagy-related proteins (PfAtg) are highlighted as potential targets for antimalarial drug design. The review focuses on the functions, structural biology of PfAtg, and the compounds inhibiting P. falciparum Atg8-Atg3 protein-protein interaction. The most powerful inhibitor identified is 2-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl) benzamide, marking a promising direction for research on PfAtg as drug candidates (Usman, Salman, Ibrahim, Furukawa, & Yamasaki, 2023).
Antitubercular Activity
A study evaluates the antitubercular activity of various derivatives, particularly focusing on isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N'-(E)-heteroaromatic-isonicotinohydrazide, and hydrazone derivatives against different strains of Mycobacterium. Some derivatives exhibited significant activity against INH-resistant non-tuberculous mycobacteria, providing a foundation for designing new leads for anti-TB compounds (Asif, 2014).
properties
IUPAC Name |
(E)-3-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(7-6-13-4-2-1-3-5-13)20-17-19-15(12-22-17)14-8-10-18-11-9-14/h1-12H,(H,19,20,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYLGRCCWYXICQ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816208 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.